N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. The structure can provide information about the compound’s potential reactivity and properties .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can include studying the compound’s reactivity with various reagents and under different conditions .Physical and Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antimicrobial Applications
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide and its derivatives have been a subject of study for their antimicrobial properties. Notably, derivatives have demonstrated promising in vitro antibacterial and antifungal activities against a variety of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The effectiveness of these compounds is likely due to their structural components, which have been meticulously elucidated through various spectral analyses such as IR, NMR, and Mass spectra. This sheds light on the potential of these compounds in developing new antimicrobial agents, which is crucial given the escalating problem of drug-resistant infections (Desai et al., 2011), (Patel & Shaikh, 2011).
Structural and Chemical Studies
The molecular structure and hydrogen bonding patterns of this compound and its related derivatives have been extensively studied. These studies are fundamental in understanding the chemical behavior and potential reactivity of the compound, which could be pivotal for its application in various scientific domains, such as material science or drug design. The detailed structural analysis often involves X-ray crystallography and spectral studies, providing insights into the molecular conformation and interactions within the compound (Kubicki et al., 2000).
Synthesis and Characterization of Derivatives
There is significant research focused on the synthesis and characterization of new derivatives of this compound. These studies not only extend the chemical knowledge of this molecular framework but also explore its versatility and potential applications in medicinal chemistry and other fields. The synthesis involves complex chemical reactions and the final products are often characterized using advanced techniques to confirm their structure and purity (Desai et al., 2007), (Al-Issa, 2012).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets, leading to changes in their function . This interaction could potentially result in the modulation of various biological activities.
Biochemical Pathways
It is known that indole derivatives can influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways could potentially include a range of responses, from antiviral to anticancer effects .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound might have a range of potential effects, depending on the specific targets and pathways it interacts with .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways they regulate. Additionally, the compound has shown binding affinity to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
This compound impacts various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been found to modulate cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects . This compound also affects gene expression by binding to transcription factors or influencing epigenetic modifications, leading to changes in the expression levels of specific genes . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It binds to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This interaction can result in changes in the metabolic pathways regulated by these enzymes. Additionally, the compound can bind to receptor proteins, influencing signal transduction pathways and altering cellular responses . It also affects gene expression by interacting with transcription factors or modifying epigenetic marks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its temporal effects. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as modulating cell signaling pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have also been observed, where the compound’s efficacy changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the metabolism of the compound into different metabolites, which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potency, as well as its potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenylisoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-25(17-13-11-16(24)12-14-17)22(27)21-15-26(18-7-3-2-4-8-18)23(28)20-10-6-5-9-19(20)21/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGSTSYHFBIEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.